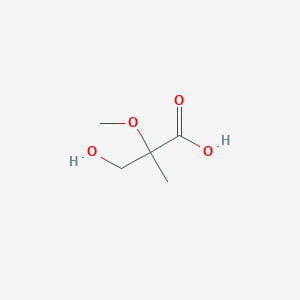

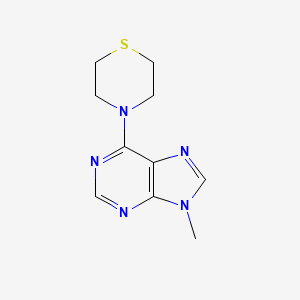

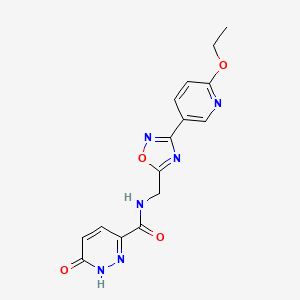

![molecular formula C19H22BClO3 B2738387 1,3,2-二氧杂硼杂环丁烷,2-[3-[(4-氯苯基)甲氧基]苯基]-4,4,5,5-四甲基- CAS No. 2246811-63-0](/img/structure/B2738387.png)

1,3,2-二氧杂硼杂环丁烷,2-[3-[(4-氯苯基)甲氧基]苯基]-4,4,5,5-四甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boronic acid derivative. Boronic acids are commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling . They are known for their mild and functional group tolerant reaction conditions, making them relatively stable, readily prepared, and generally environmentally benign .

Synthesis Analysis

The synthesis of 1,3,2-dioxaborolane derivatives often involves the use of transition metal catalysts. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes . Another example is the synthesis of a chiral 1,3,2-dioxaborolane from 2a,3a-dihydroxycativic acid, a labdane-type diterpene isolated from aerial parts of Baccharis scandens DC .Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborolane derivatives typically includes a boron atom forming covalent bonds with diols, creating 5- or 6-membered cyclic boronate esters . The specific structure of “1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” could not be found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives can vary. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) . It is stored at 2-8°C .科学研究应用

合成与聚合

一项研究探索了通过催化剂转移铃木-宫浦偶联聚合进行聚(3-己基噻吩)的精确合成,突出了使用特定的二氧杂硼烷衍生物作为单体的意义。此过程产生了分子量分布窄且头对尾规整性几乎完美的聚合物,表明二氧杂硼烷衍生物在精确聚合物合成中的重要性(Yokozawa 等,2011 年)。

甲硅烷和环加成反应的化学

甲硅烷的化学,特别是涉及杂二烯的环加成反应,使用由 1,2-二甲基四甲氧基二硅烷生成的甲氧基甲硅烷进行探索。这项研究证明了甲硅烷在形成各种杂环化合物方面的潜力,展示了二氧杂硼烷相关化合物在有机合成中的多功能性(Heinicke 和 Gehrhus,1992 年)。

光引发聚合

另一项研究利用聚(甲基苯基硅烷)与加成-断裂剂相结合,用于环状醚和其他单体的阳离子聚合的光引发。这项研究强调了二氧杂硼烷衍生物在光照下引发聚合反应中的作用,扩展了光谱响应并提高了引发效率(Hepuzer、Küçüktönbekiçi 和 Yagcı,2000 年)。

环状过氧化物合成

关于锰(II 和 III) 介导的从烯烃和分子氧合成环状过氧化物的研究突出了 1,1-二苯基乙烯和类似化合物形成环状过氧化物的反应性。这项研究展示了二氧杂硼烷衍生物在环状过氧化物合成中的用途,有助于理解它们的反应性和在有机合成中的潜在应用(Qian 等,1992 年)。

亲电硼化

苯甲酮的邻位定向亲电硼化生成 4-乙基-1-羟基-3-(4-羟基苯基)-2-氧杂-1-硼萘及其衍生物,证明了二氧杂硼烷相关化合物在硼化反应中的适用性。此过程提供了对硼杂环的制备和反应的见解,扩展了硼化学的范围(Arcus 等,1993 年)。

作用机制

安全和危害

While specific safety and hazard information for “1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

未来方向

The future directions of research involving 1,3,2-dioxaborolane derivatives could involve further exploration of their use in organic synthesis, particularly in Suzuki-Miyaura coupling and other transition metal-catalyzed carbon–carbon bond-forming reactions . The development of new synthesis methods and the exploration of new applications are also potential areas of future research.

属性

IUPAC Name |

2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-6-5-7-17(12-15)22-13-14-8-10-16(21)11-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDLCVLFAIIQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

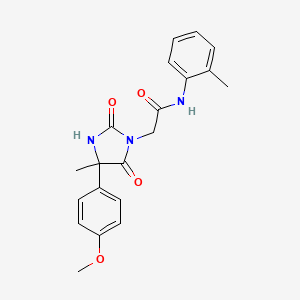

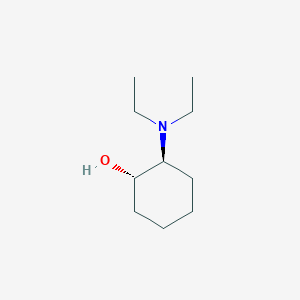

![N-ethyl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2738304.png)

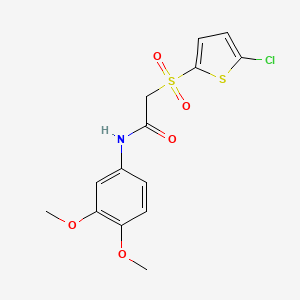

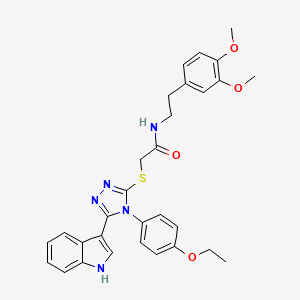

![methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2738308.png)

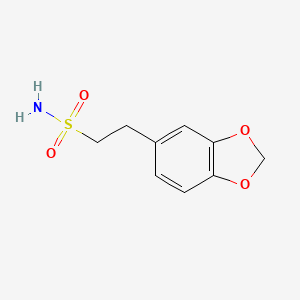

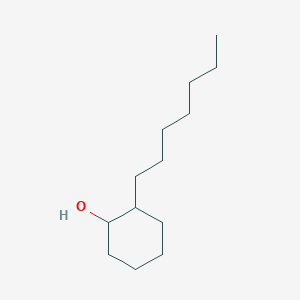

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)

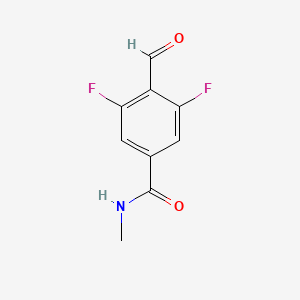

![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)